molecular formula C14H19BN2O2 B3015382 3-METHYL-1H-INDAZOLE-4-BORONIC ACID PINACOL ESTER CAS No. 2304635-16-1

3-METHYL-1H-INDAZOLE-4-BORONIC ACID PINACOL ESTER

Cat. No.: B3015382
CAS No.: 2304635-16-1
M. Wt: 258.13
InChI Key: UTTCUANLWOYIFF-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Boronic acid pinacol esters, such as this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .

Mode of Action

The compound acts as a reagent in Suzuki-Miyaura (SM) cross-coupling reactions . In these reactions, the compound undergoes transmetalation, a process where it transfers its organoboron group to a metal catalyst, typically palladium . This process is followed by oxidative addition, where the palladium catalyst forms a new bond with an electrophilic organic group .

Biochemical Pathways

The compound’s role in Suzuki-Miyaura cross-coupling reactions contributes to the formation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The specific biochemical pathways affected by this compound would depend on the other reactants involved in the cross-coupling reaction.

Pharmacokinetics

It’s important to note that the compound’s boronic ester group can be susceptible to hydrolysis, especially at physiological ph . This could potentially affect its bioavailability and stability in biological systems.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved. The specific molecular and cellular effects would depend on the nature of these compounds.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can significantly affect the rate of hydrolysis of the compound’s boronic ester group . Additionally, the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions can be influenced by the presence of a suitable metal catalyst, typically palladium .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-1H-INDAZOLE-4-BORONIC ACID PINACOL ESTER typically involves the reaction of 3-methyl-1H-indazole with boronic acid pinacol ester. One common method includes the use of n-butyllithium (n-BuLi) as a base, followed by the addition of boronic acid pinacol ester under an inert atmosphere . The reaction is usually carried out at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-1H-INDAZOLE-4-BORONIC ACID PINACOL ESTER undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-1H-INDAZOLE-4-BORONIC ACID PINACOL ESTER stands out due to its specific structural features, which confer unique reactivity patterns. Its indazole core provides additional stability and electronic properties that are not present in simpler boronic esters . This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring high precision and selectivity .

Properties

IUPAC Name

3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BN2O2/c1-9-12-10(7-6-8-11(12)17-16-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTCUANLWOYIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=NNC(=C23)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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